
2-(Isopropylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(Isopropylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has an isopropylsulfanyl group and a phenylsulfonyl group attached to it .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through substitution reactions . For instance, a monomer containing two phenylsulfonyl groups can be synthesized and reacted with bisthiols under mild conditions, leading to the synthesis of novel polymers .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A key area of research involving 2-(Isopropylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol and its derivatives focuses on synthesis and chemical properties. Studies have detailed the synthesis of various pyrimidine derivatives showcasing antimicrobial activity. These syntheses involve reactions of pyrimidine compounds with different sulfonyl chlorides, leading to novel compounds characterized by spectral studies such as FT-IR, NMR, and LC–MS. Such research contributes to the understanding of the structural requirements for antimicrobial efficacy in pyrimidine derivatives (Mallikarjunaswamy et al., 2017).
Antimicrobial and Antifungal Activities
Another significant application involves evaluating the antimicrobial and antifungal activities of synthesized pyrimidine compounds. For instance, novel pyrazolopyrimidine compounds with incorporated phenylsulfonyl groups have been developed and shown to exhibit antimicrobial activities that exceed those of reference drugs. This suggests the potential of such compounds in developing new antimicrobial agents with enhanced efficacy (Alsaedi et al., 2019).
Fluorescent Labeling for HPLC
The chemical framework of 2-(Isopropylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol and related compounds lends itself to applications in analytical chemistry. One study discusses the use of a phenylsulfonyl semipiperazide derivative as a fluorescent labeling reagent for the determination of carboxylic acids in high-performance liquid chromatography (HPLC). This application highlights the utility of pyrimidine derivatives in enhancing detection sensitivity and specificity in complex analytical procedures (Inoue et al., 1998).
Molecular Corroboration and Drug Efficacy
Research into the medicinal potential of pyrimidine derivatives, including studies on novel pyrazoles derived from pyrimidine compounds, underscores the broader implications for drug discovery. These studies not only synthesize new compounds but also evaluate their biological properties, including antioxidant, anti-cancer, and anti-inflammatory activities, through in vitro and in silico methods. The findings support the role of pyrimidine derivatives in the development of novel therapeutic agents (Thangarasu et al., 2019).
Optical and Material Science Applications
In material science, pyrimidine derivatives containing phenylsulfonyl and other groups have been utilized to synthesize polyimides with high refractive indices, demonstrating their potential in the development of optical materials. The synthesis and comprehensive evaluation of these polyimides reveal their promising optical, thermal, mechanical, and solubility properties, indicating the versatility of pyrimidine-based compounds in advanced material applications (Guan et al., 2017).
Propiedades
IUPAC Name |
5-(benzenesulfonyl)-2-propan-2-ylsulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-9(2)19-13-14-8-11(12(16)15-13)20(17,18)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEWLDNJLCIOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

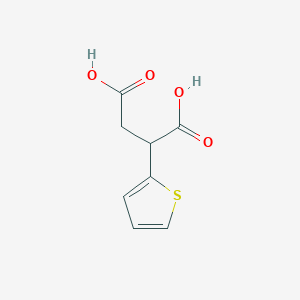
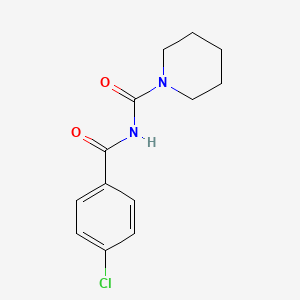



![N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2822417.png)


![Tert-butyl 4,4-difluoro-2-methyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2822421.png)

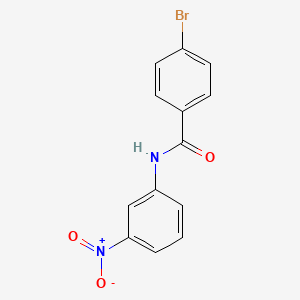
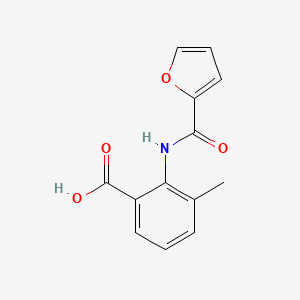
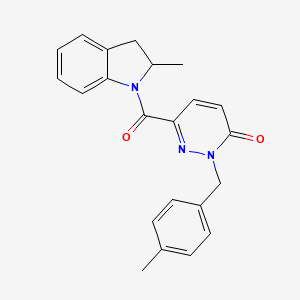
![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B2822432.png)